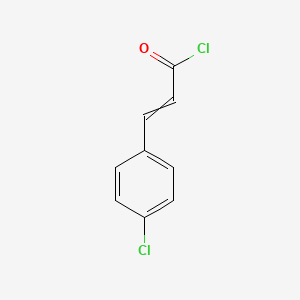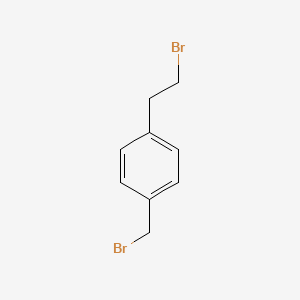
toremifene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . It is a triphenylethylene derivative, closely related to tamoxifen, and was first synthesized in 1981 . This compound is marketed under the brand name Fareston .
Métodos De Preparación
Toremifene is synthesized through a series of chemical reactions starting from 4-chlorobenzhydrol and 4-methoxyphenylacetonitrile . The synthetic route involves the following steps:
Grignard Reaction: 4-chlorobenzhydrol reacts with phenylmagnesium bromide to form 4-chloro-1,2-diphenylbutan-1-ol.
Dehydration: The alcohol undergoes dehydration to form 4-chloro-1,2-diphenylbut-1-ene.
Etherification: The resulting compound reacts with 4-methoxyphenylacetonitrile in the presence of a base to form this compound.
Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
Toremifene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-desmethylthis compound and 4-hydroxythis compound.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are various metabolites of this compound, which are often studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Toremifene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of SERMs and their interactions with estrogen receptors.
Medicine: Clinically, this compound is used to treat metastatic breast cancer in postmenopausal women.
Industry: This compound is used in the pharmaceutical industry for the development of new antiestrogenic drugs.
Mecanismo De Acción
Toremifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an estrogen antagonist in breast tissue, inhibiting the growth-stimulating effects of estrogen on breast cancer cells . In other tissues, such as bone and the cardiovascular system, this compound can have estrogenic effects, promoting bone density and cardiovascular health . The molecular targets and pathways involved include the estrogen receptor alpha and beta, as well as downstream signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Toremifene is often compared to other SERMs, such as tamoxifen and raloxifene . While all three compounds share a similar mechanism of action, there are some key differences:
Tamoxifen: Like this compound, tamoxifen is used to treat estrogen receptor-positive breast cancer.
Raloxifene: Raloxifene is primarily used to prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.
This compound’s uniqueness lies in its specific tissue-selective actions and its potential use in preventing prostate cancer .
Propiedades
Fórmula molecular |
C26H28ClNO |
|---|---|
Peso molecular |
406.0 g/mol |
Nombre IUPAC |
2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3 |
Clave InChI |
XFCLJVABOIYOMF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8772806.png)







![3-Isopropyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8772861.png)

